Cefilavancin

Beschreibung

Eigenschaften

CAS-Nummer |

722454-12-8 |

|---|---|

Molekularformel |

C87H95Cl3N16O28S2 |

Molekulargewicht |

1983.3 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[3-[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxyimino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1 |

InChI-Schlüssel |

OGUAFUAJSPORAH-KHCCTVBNSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Isomerische SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cefilavancin; TD-1792; TD1792; TD 1792 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Unveiling of Cefilavancin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (formerly known as TD-1792) represents a novel class of antibiotics, the glycopeptide-cephalosporin heterodimers, engineered to combat the growing threat of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was driven by the need for new therapeutic agents with potent activity against resistant pathogens.[2] The core concept was to create a hybrid molecule that combines the distinct and synergistic mechanisms of action of a glycopeptide (vancomycin) and a β-lactam (cephalosporin).[3] this compound is a codrug, administered intravenously as a single agent, which is then cleaved in the body to release its two active components.[1] This dual-action approach was hypothesized to not only enhance bactericidal activity but also to potentially circumvent existing resistance mechanisms.[3] The development was spearheaded by Theravance Biopharma and later involved R-Pharm for further clinical trials.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the strategic coupling of a modified vancomycin molecule with a custom-synthesized cephalosporin component via a linker. The general synthetic scheme is outlined below, based on published methodologies for similar glycopeptide-cephalosporin heterodimers.[3]

Experimental Protocol: General Synthesis of this compound (TD-1792)

The chemical synthesis of this compound involves a series of steps to construct the cephalosporin synthon with an attached linker, which is then coupled with vancomycin.[3]

-

Synthesis of the Cephalosporin-Linker Moiety:

-

The synthesis begins by coupling an N-Boc–protected bromopropylamine with the hydroxylimino moiety of a trityl-protected aminothiazolyl residue.[3]

-

This is followed by ester hydrolysis and subsequent chlorination of the thiazolyl ring using N-chlorosuccinimide (NCS).[3]

-

The resulting intermediate is then subjected to a series of reactions to introduce the core cephalosporin structure and the linker, ultimately forming the activated cephalosporin-linker synthon.[3]

-

-

Coupling with Vancomycin:

-

The activated cephalosporin-linker moiety is then coupled to vancomycin. This reaction is a critical step, forming the heterodimer structure of this compound.[3]

-

-

Deprotection and Purification:

-

The final step involves the removal of protecting groups from the coupled molecule to yield the active this compound.[3]

-

The final product is then purified using standard chromatographic techniques to ensure high purity.

-

Mechanism of Action

This compound exerts its potent bactericidal activity through a dual mechanism of action that targets the bacterial cell wall synthesis pathway at two distinct points.[2]

-

Inhibition of Peptidoglycan Synthesis (Vancomycin Component): The vancomycin moiety of this compound binds to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, Lipid II.[4][5] This binding sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[6]

-

Inhibition of Transpeptidases (Cephalosporin Component): The cephalosporin component of this compound targets and acylates the active site of penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the final cross-linking of the peptidoglycan cell wall.[4]

This dual inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and cell death.[2] Furthermore, this compound has demonstrated the ability to disrupt bacterial biofilms, which are a significant factor in chronic and difficult-to-treat infections.[2]

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by this compound

Caption: this compound's dual inhibition of bacterial cell wall synthesis.

Preclinical and Clinical Evaluation

This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.

In Vitro Activity

In vitro studies have demonstrated the potent activity of this compound against a broad range of Gram-positive pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Table 1: In Vitro Activity of this compound (TD-1792) Against Gram-Positive Isolates

| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (all) | ≤0.03 | 0.03 |

| Methicillin-susceptible S. aureus (MSSA) | ≤0.03 | 0.03 |

| Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.03 |

| Vancomycin-intermediate S. aureus (VISA) | 0.03 | 0.125 |

| Vancomycin-resistant S. aureus (VRSA) | 0.125 | 0.125 |

| Heterogeneous VISA (hVISA) (39) | - | 0.03 |

Data compiled from Leuthner et al., 2010 and Blais et al., 2012.[3]

Preclinical In Vivo Studies

Preclinical studies in animal models have been crucial in evaluating the in vivo efficacy of this compound.

Experimental Protocol: Murine Neutropenic Thigh Infection Model

-

Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

-

Infection: The thigh muscle is inoculated with a standardized suspension of the test organism (e.g., MRSA).

-

Treatment: this compound is administered intravenously at various doses at specified time points post-infection.

-

Assessment: At the end of the study period, the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

-

Data Analysis: The efficacy of this compound is determined by the reduction in bacterial counts compared to untreated controls. The 50% effective dose (ED50) is often calculated.[3]

Table 2: In Vivo Efficacy of this compound (TD-1792) in a Murine Neutropenic Thigh Infection Model with MRSA

| Compound | ED50 (mg/kg) |

| This compound (TD-1792) | 0.19 |

| Vancomycin | 8.1 |

Data from Long et al., 2008a.[3]

Phase II Clinical Trial

A randomized, double-blind, active-control Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with complicated skin and skin structure infections (cSSSI).

Experimental Protocol: Phase II cSSSI Clinical Trial (NCT00442832)

-

Study Design: Randomized, double-blind, active-control.

-

Patient Population: Adults with cSSSI caused by suspected or confirmed Gram-positive organisms.

-

Treatment Arms:

-

This compound (TD-1792): 2 mg/kg intravenously every 24 hours.

-

Vancomycin (active control): 1 g intravenously every 12 hours (with dose adjustments).

-

-

Treatment Duration: 7 to 14 days.

-

Primary Endpoint: Clinical cure rate at the test-of-cure visit.

-

Secondary Endpoints: Microbiological eradication rate, safety, and tolerability.

Table 3: Clinical and Microbiological Outcomes of the Phase II cSSSI Trial

| Outcome | This compound (TD-1792) | Vancomycin |

| Clinical Cure Rate (Clinically Evaluable) | 91.7% | 90.7% |

| Clinical Cure Rate (MRSA) | 94.7% | 91.9% |

| Microbiological Eradication Rate | 93.7% | 92.1% |

Data from Stryjewski et al., 2012.[3]

Experimental Workflow and Logical Relationships

Caption: The drug discovery and development workflow for this compound.

Conclusion

This compound is a promising investigational antibiotic with a unique dual mechanism of action that has demonstrated potent in vitro and in vivo activity against a range of clinically important Gram-positive pathogens, including resistant strains. The chemical synthesis, while complex, yields a molecule with a favorable preclinical and clinical profile. The results from the Phase II clinical trial in cSSSI are encouraging and support its continued development. This compound represents a significant advancement in the fight against antimicrobial resistance and holds the potential to become a valuable therapeutic option for serious Gram-positive infections.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. What is this compound Trihydrochloride used for? [synapse.patsnap.com]

- 3. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MECHANISM OF ACTION OF CEPHALOSPORINS AND VANCOMYCIN | MY SCHOOL EXAMS [myschoolexams.com.ng]

- 5. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

Cefilavancin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefilavancin, also known as TD-1792, is a novel investigational antibiotic agent belonging to the glycopeptide-cephalosporin heterodimer class.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. All quantitative data are presented in structured tables for ease of reference. Detailed methodologies for key in vitro experiments are provided, and the signaling pathway of its mechanism of action and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of new antimicrobial agents.

Chemical Structure and Properties

This compound is a complex molecule formed by the covalent linkage of a modified vancomycin glycopeptide and a cephalosporin antibiotic.[2] This unique hybrid structure is central to its potent antimicrobial activity.

Chemical Structure

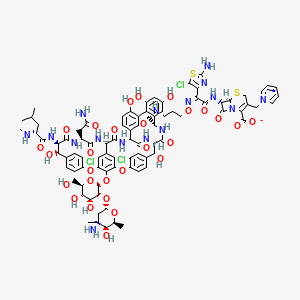

The chemical structure of this compound is presented below.

(Image of this compound chemical structure would be placed here in a real document)

Figure 1. Chemical structure of this compound.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. While experimental data for some properties are not publicly available, computed values from reliable sources are included.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[[3-[[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[[(2S,3R,4S,5S,6R)-3-[[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyl-oxan-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-22-(carbamoylmethyl)-5,47-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentaazaoctacyclo[26.14.2.2³,⁶.2¹⁴,¹⁷.1⁸,¹².1²⁹,³³.0¹⁰,²⁵.0³⁴,³⁹]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxy]imino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [4] |

| Synonyms | TD-1792, Cefilavancina, Cefilavancine | [4] |

| CAS Number | 722454-12-8 | [4] |

| Molecular Formula | C₈₇H₉₆Cl₃N₁₆O₂₈S₂ | [1] |

| Molecular Weight | 1983.27 g/mol | [5] |

| XLogP3 | -0.3 | [4] |

| Hydrogen Bond Donor Count | 26 | [4] |

| Hydrogen Bond Acceptor Count | 36 | [4] |

| Rotatable Bond Count | 25 | [4] |

| Solubility | Soluble in DMSO | [6] |

| pKa | Data not available | |

| Melting Point | Data not available |

Mechanism of Action

This compound exerts its potent bactericidal activity through a dual mechanism of action that targets the synthesis of the bacterial cell wall, a structure essential for bacterial viability.[7] As a heterodimer, it combines the mechanisms of both glycopeptide and cephalosporin antibiotics.[1]

The primary mode of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursor units.[7] This binding prevents the subsequent transglycosylation and transpeptidation steps, which are crucial for the cross-linking and structural integrity of the peptidoglycan layer.[7][8] The disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[7]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[9][10]

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound powder and dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare the starting concentration for the assay.

-

-

Preparation of Bacterial Inoculum:

-

Streak the test bacterial strain (e.g., Staphylococcus aureus) onto a suitable agar plate and incubate for 18-24 hours at 35°C.

-

Select several morphologically similar colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure (96-well plate):

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the starting this compound solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 100 µL from well to well.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum and antibiotic concentrations.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[2][11]

Protocol:

-

Preparation of Materials:

-

Prepare this compound solutions in CAMHB at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Prepare a bacterial inoculum in the logarithmic phase of growth with a starting density of approximately 5 x 10⁵ CFU/mL in flasks containing the different this compound concentrations and a growth control flask (no antibiotic).

-

-

Assay Procedure:

-

Incubate the flasks at 37°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

-

-

Data Collection and Analysis:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.[11]

-

Conclusion

This compound is a promising investigational antibiotic with a unique dual mechanism of action that targets bacterial cell wall synthesis. Its complex chemical structure, combining glycopeptide and cephalosporin moieties, results in potent activity against a range of Gram-positive bacteria. The experimental protocols detailed in this guide provide a framework for the in vitro evaluation of this compound and other novel antimicrobial agents. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of this compound.[12]14]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C87H95Cl3N16O28S2 | CID 76960417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs-dev-public.ncats.io]

- 6. This compound | TargetMol [targetmol.com]

- 7. What is this compound Trihydrochloride used for? [synapse.patsnap.com]

- 8. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. EUCAST: MIC Determination [eucast.org]

- 11. emerypharma.com [emerypharma.com]

- 12. This compound - Theravance Biopharma - AdisInsight [adisinsight.springer.com]

Cefilavancin's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefilavancin (formerly TD-1792) is a novel, investigational hybrid antibiotic engineered to combat challenging Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Structurally, it is a glycopeptide-cephalosporin heterodimer, a design that confers a multi-targeted mechanism of action.[1] This guide provides a detailed examination of this compound's core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism: Dual Inhibition of Cell Wall Synthesis

This compound's primary bactericidal activity stems from its unique hybrid structure, which allows it to simultaneously attack two critical, sequential steps in the biosynthesis of peptidoglycan, the essential component of the bacterial cell wall.[1]

Glycopeptide Moiety: Targeting Peptidoglycan Precursors

The glycopeptide portion of this compound functions similarly to vancomycin. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the peptidoglycan precursor molecule. This binding sterically hinders the subsequent enzymatic reactions required for cell wall construction:

-

Transglycosylation: The polymerization of glycan chains from lipid II precursors is blocked.

-

Transpeptidation: The cross-linking of peptide side chains, which provides the cell wall with its structural integrity, is prevented.

This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.

Cephalosporin Moiety: Targeting Penicillin-Binding Proteins (PBPs)

The cephalosporin component of this compound targets Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) that catalyze the final steps of peptidoglycan cross-linking. The mechanism involves the cephalosporin's β-lactam ring, which acts as a structural mimic of the D-Ala-D-Ala substrate. This leads to the acylation of a serine residue in the active site of the PBP, forming a stable covalent bond that irreversibly inactivates the enzyme.

By inhibiting PBPs, the cephalosporin moiety provides a second, distinct mechanism for disrupting cell wall synthesis. This dual-target approach is hypothesized to contribute to this compound's potent activity, particularly against strains that may have developed resistance to single-target agents.

Potential Secondary Mechanisms of Action

While dual inhibition of cell wall synthesis is the primary mechanism, related lipoglycopeptide antibiotics exhibit additional effects that may also contribute to this compound's overall activity profile.

Disruption of Bacterial Membrane Potential

The lipoglycopeptide telavancin, which is structurally related to this compound's glycopeptide component, has been shown to disrupt the functional integrity of the bacterial cell membrane. This occurs through a targeted interaction with lipid II, leading to rapid, concentration-dependent membrane depolarization and increased permeability.[2][3][4] This dissipation of membrane potential contributes to a rapid bactericidal effect.[4] It is plausible that this compound may share this ability to perturb membrane function, contributing to its potent and rapid killing activity.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Glycopeptides like telavancin and dalbavancin have demonstrated activity against staphylococcal biofilms.[5][6] this compound has also been noted to have the ability to disrupt bacterial biofilms, although detailed mechanistic studies are not widely available in the public domain. This effect may be related to interference with the extracellular polymeric substance (EPS) matrix or by targeting bacteria within the biofilm.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains.

| Organism/Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 527 (total) | - | 0.015 |

| Staphylococcus aureus (MRSA) | 527 (total) | - | 0.03 |

| S. aureus (hVISA) | 39 | - | 0.03 |

| S. epidermidis (MSSE) | 1 | 0.015 | 0.015 |

| S. epidermidis (MRSE) | 1 | 0.03 | 0.03 |

| Streptococcus pneumoniae (PSSP) | 1 | 0.008 | 0.008 |

| Streptococcus pyogenes | 1 | 0.008 | 0.008 |

| Data sourced from Blais et al., 2012 and Hegde et al., 2012. |

Penicillin-Binding Protein (PBP) Affinity

As a hybrid molecule containing a cephalosporin, this compound is expected to exhibit binding affinity for the PBPs of Gram-positive bacteria, including the PBP2a protein responsible for methicillin resistance in S. aureus.

Note: Specific quantitative PBP binding data (IC₅₀ values) for this compound are not currently available in the peer-reviewed public literature. However, to illustrate the expected target interactions, the PBP binding profile of ceftaroline , another cephalosporin with potent anti-MRSA activity, is presented below as a reference. It is anticipated that the cephalosporin moiety of this compound would have a similarly high affinity for PBP2a.

| Reference Data: Ceftaroline | \multicolumn{5}{c|}{IC₅₀ (µg/mL) } | | :--- | :---: | :---: | :---: | :---: | :---: | | Organism (Strain) | PBP1 | PBP2 | PBP3 | PBP4 | PBP2a | | S. aureus (MRSA) | 0.25 | 0.25 | 0.25 | 4 | 0.5 | | S. aureus (MSSA) | 0.125 | 0.125 | 0.125 | 2 | N/A | IC₅₀ is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin probe. Data sourced from Moisan et al., 2010.[7][8][9][10]

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal nature of this compound against S. aureus. Studies have shown that this compound exhibits rapid, concentration-dependent killing. Against both MSSA and MRSA strains, this compound at 2x MIC resulted in a ≥3-log₁₀ reduction in colony-forming units (CFU) by 4 to 8 hours.[11] This rapid bactericidal activity is superior to that of vancomycin, which often requires higher concentrations (e.g., 8x MIC) to achieve a similar effect over a 24-hour period.[11]

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the mechanism of action of this compound and similar antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is standard.

Methodology:

-

Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired final concentrations.

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 33591) on an appropriate agar plate. Select several colonies to inoculate a tube of CAMHB. Incubate until the culture reaches the turbidity equivalent of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Inoculate the wells containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

References

- 1. This compound - Theravance Biopharma - AdisInsight [adisinsight.springer.com]

- 2. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 6. Isolation of vanA-Mediated Vancomycin-Resistant Enterococcus faecalis (ST1912/CC116) and Enterococcus faecium (ST80/CC17), optrA-Positive Linezolid-Resistant E. faecalis (ST32, ST1902) from Human Clinical Specimens in Bangladesh [mdpi.com]

- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activities of telavancin and six comparator agents against anaerobic bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefilavancin: A Technical Guide to its Dual-Action Antibacterial Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cefilavancin (formerly TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic engineered to combat serious Gram-positive bacterial infections, including those caused by multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its innovative structure combines two distinct mechanistic classes into a single molecule, resulting in a potent, dual-action assault on the bacterial cell wall. This document provides a detailed technical overview of this compound's mechanism, quantitative efficacy data, and the experimental protocols used to characterize its activity.

Core Mechanism: Dual Inhibition of Peptidoglycan Synthesis

This compound functions as a codrug; after intravenous administration, it is cleaved into two active components: a modified vancomycin (a glycopeptide) and a cephalosporin. This unique structure allows it to simultaneously target two sequential and essential steps in the biosynthesis of the bacterial cell wall, a rigid peptidoglycan layer vital for bacterial survival.[1][2][3]

-

Glycopeptide Action: The vancomycin moiety binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the peptidoglycan precursor unit.[1][3] This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain.[3][4]

-

Cephalosporin Action: The cephalosporin moiety covalently binds to the active site of penicillin-binding proteins (PBPs).[2][3] PBPs are bacterial transpeptidases that catalyze the final cross-linking of peptide side chains, a step that confers structural integrity to the cell wall.[2] Inhibition of PBPs weakens the cell wall, leading to cell lysis.[1][3]

This dual mechanism provides a synergistic effect, enhancing bactericidal activity and potentially lowering the frequency of resistance development.

Caption: this compound's dual-action inhibition of bacterial cell wall synthesis.

Quantitative In Vitro & In Vivo Efficacy

This compound has demonstrated potent activity against a wide range of Gram-positive pathogens, including strains with resistance to other antibiotics.

In Vitro Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. This compound exhibits significantly lower MIC values compared to standard-of-care agents against resistant phenotypes.

| Organism/Strain Type | No. of Isolates | This compound (TD-1792) MIC₉₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | - | 0.03 | - | [5] |

| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | 39 | 0.03 | 2.0 | [5] |

| Vancomycin-Intermediate Staphylococcal Species (VISS/hVISS) & VRSA | - | 0.125 | > daptomycin, quinupristin-dalfopristin, linezolid | [5] |

| Anaerobic Gram-positive bacteria & Corynebacterium spp. | 411 | 0.25 | 3 to 7 dilutions higher | [6] |

In Vivo Efficacy Data

Preclinical models are crucial for evaluating an antibiotic's performance in a physiological context. The murine neutropenic thigh infection model is a standard for assessing in vivo bactericidal activity.

| Animal Model | Pathogen | Efficacy Endpoint | This compound (TD-1792) | Vancomycin | Fold Improvement | Reference |

| Murine Neutropenic Thigh | MRSA | ED₅₀ (mg/kg) | 0.19 | 8.1 | 42.6x | [5] |

Clinical Efficacy & Safety Summary

Phase II clinical trials have evaluated the efficacy and safety of this compound in treating complicated skin and skin structure infections (cSSSI).

Phase II cSSSI Trial Results

| Patient Population | N | This compound (2 mg/kg q24h) Clinical Cure Rate | Vancomycin (1g q12h) Clinical Cure Rate | Reference |

| Clinically Evaluable | 170 | 91.7% | 90.7% | [6] |

| Microbiologically Evaluable (MRSA at baseline) | 75 | 94.7% | 91.9% | [6] |

| Microbiological Eradication | ||||

| Gram-positive Pathogens | 126 | 93.7% | 92.1% | [6] |

Adverse events were comparable between groups, with pruritus being more common in the vancomycin arm.[6]

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound's activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9]

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). Each well should contain 50 µL of the diluted agent.[9]

-

The final concentration range should typically span from 0.008 to 16 µg/mL.

-

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial isolate (e.g., S. aureus) onto a non-selective agar plate and incubate for 18-24 hours at 37°C.[9]

-

Select 3-5 colonies and suspend them in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

-

Inoculation and Incubation:

-

Result Interpretation:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]

-

Protocol: Competitive PBP Binding Assay

This assay determines the affinity of an unlabeled antibiotic (like this compound's cephalosporin moiety) for specific PBPs by measuring its ability to compete with a fluorescent penicillin probe.[5][11]

-

Bacterial Membrane Preparation:

-

Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

-

Harvest cells via centrifugation and wash with a suitable buffer (e.g., PBS).

-

Lyse the cells using methods such as sonication or French press.

-

Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a buffer and determine the total protein concentration.

-

-

Competitive Binding Reaction:

-

In a microtiter plate, dispense aliquots of the prepared bacterial membrane suspension.

-

Add serial dilutions of the this compound cephalosporin moiety and incubate for 30 minutes at room temperature to allow for binding to PBPs.[5]

-

Add a constant, subsaturating concentration of a fluorescent penicillin probe (e.g., Bocillin-FL) to all wells. Incubate for an additional 10-15 minutes. The probe will bind to any PBP active sites not occupied by the test compound.[5]

-

Stop the reaction by adding Laemmli sample buffer.

-

-

Analysis and Quantification:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager (e.g., excitation/emission at 488/518 nm for Bocillin-FL).[5]

-

Quantify the fluorescence intensity of each PBP band.

-

The concentration of the test compound that causes a 50% reduction in fluorescent signal for a specific PBP is determined as the IC₅₀ value, indicating its binding affinity.[12]

-

Caption: Experimental workflow for a competitive PBP binding assay.

Protocol: Murine Neutropenic Thigh Infection Model

This in vivo model is used to assess the efficacy of an antibiotic in a setting that mimics a soft tissue infection in an immunocompromised host.[6][13][14]

-

Induction of Neutropenia:

-

Infection:

-

Antimicrobial Treatment:

-

Initiate treatment at a defined time post-infection (e.g., 2 hours).

-

Administer this compound and comparator agents (e.g., vancomycin, vehicle control) via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses and dosing intervals.[15]

-

-

Efficacy Assessment:

-

At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[13]

-

Aseptically dissect the thigh muscle, weigh it, and homogenize it in sterile PBS.[13]

-

Perform serial ten-fold dilutions of the thigh homogenate and plate onto appropriate agar (e.g., Tryptic Soy Agar).[13]

-

Incubate plates for ~20 hours at 37°C and enumerate the bacterial colonies to determine the CFU per gram of thigh tissue.[13]

-

The efficacy (e.g., ED₅₀) is determined by analyzing the dose-response relationship, representing the dose required to achieve a specific reduction in bacterial burden compared to the control group.

-

References

- 1. What is this compound Trihydrochloride used for? [synapse.patsnap.com]

- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 3. resources.biomol.com [resources.biomol.com]

- 4. microbenotes.com [microbenotes.com]

- 5. benchchem.com [benchchem.com]

- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. noblelifesci.com [noblelifesci.com]

- 14. criver.com [criver.com]

- 15. journals.asm.org [journals.asm.org]

Cefilavancin's Spectrum of Activity Against Bacterial Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (formerly known as TD-1792) is a novel, investigational bactericidal antibiotic representing a new class of glycopeptide-cephalosporin heterodimers. It exhibits a unique dual mechanism of action, targeting critical steps in bacterial cell wall synthesis, which confers potent activity against a wide spectrum of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the in vitro and in vivo activity of this compound, detailed experimental methodologies for its evaluation, and a visualization of its mechanism of action.

Mechanism of Action

This compound's potent bactericidal effect stems from its ability to simultaneously engage two distinct targets involved in peptidoglycan synthesis. The vancomycin moiety of the molecule binds with high affinity to the D-alanyl-D-alanine terminus of lipid II, a key precursor in the cell wall synthesis pathway. This interaction inhibits the transglycosylation step, preventing the elongation of the peptidoglycan chains.[1]

Concurrently, the cephalosporin component of this compound acylates penicillin-binding proteins (PBPs), the enzymes responsible for the transpeptidation step that cross-links the peptide side chains of the peptidoglycan. This dual inhibition of both transglycosylation and transpeptidation leads to a rapid disruption of cell wall integrity.[1] Furthermore, this targeted interaction with lipid II is believed to anchor the molecule to the bacterial membrane, leading to membrane depolarization and a subsequent loss of membrane integrity, contributing to its rapid bactericidal activity.

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacterial pathogens. Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Table 1: Activity of this compound against Staphylococcus species

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | 0.015 | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 0.03 | [1] |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | - | - | 0.03 | [1] |

| Staphylococcus aureus | Heterogeneous VISA (hVISA) | 39 | - | 0.03 | [1] |

| Staphylococcus species | Vancomycin-Intermediate (VISS) | - | - | 0.125 | [1] |

| Coagulase-Negative Staphylococci | - | - | - | - | - |

Table 2: Activity of this compound against Streptococcus species

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | - | - | [1] |

| Streptococcus pneumoniae | Penicillin-Resistant | - | - | - | [1] |

| Streptococcus pyogenes | - | - | - | - | [1] |

Table 3: Activity of this compound against Enterococcus species

| Organism | Resistance Phenotype | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterococcus faecalis | Vancomycin-Susceptible | - | - | - | |

| Enterococcus faecalis | Vancomycin-Resistant (VanA) | - | - | - | |

| Enterococcus faecalis | Vancomycin-Resistant (VanB) | - | - | - | |

| Enterococcus faecium | Vancomycin-Susceptible | - | - | - | |

| Enterococcus faecium | Vancomycin-Resistant (VanA) | - | - | - | |

| Enterococcus faecium | Vancomycin-Resistant (VanB) | - | - | - |

Table 4: Activity of this compound against Anaerobic Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gram-Positive Anaerobes | 377 | - | - | 0.25 | [2] |

| Clostridium difficile | - | - | - | - | |

| Gram-Negative Anaerobes | - | >32 | >32 | >32 | [2] |

Table 5: Activity of this compound against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | - | >32 | >32 | >32 | |

| Klebsiella pneumoniae | - | >32 | >32 | >32 | |

| Pseudomonas aeruginosa | - | >32 | >32 | >32 | |

| Acinetobacter baumannii | - | >32 | >32 | >32 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Detailed Methodology:

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Drug Dilution: this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal activity of this compound over time.

Detailed Methodology:

-

Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB from a logarithmic-phase bacterial culture.

-

Drug Exposure: this compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

-

Incubation and Sampling: The cultures are incubated at 37°C with continuous agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quantification: The withdrawn samples are serially diluted in sterile saline to neutralize the antibiotic, and a specific volume is plated onto appropriate agar plates. After overnight incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).

-

Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of antibiotics.

Detailed Methodology:

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A defined inoculum of the test organism (e.g., S. aureus ATCC 33591) is injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound is initiated. The antibiotic is administered via a relevant route (e.g., subcutaneous or intravenous) at various dose levels and dosing intervals. A vehicle control group is also included.

-

Evaluation: At a predetermined endpoint (e.g., 24 hours after the start of treatment), the mice are euthanized, and the thighs are aseptically removed and homogenized. The homogenates are serially diluted and plated to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: The efficacy of this compound is assessed by the reduction in bacterial load in the thighs of treated animals compared to the control group. Dose-response relationships are analyzed to determine key pharmacodynamic parameters.

Conclusion

This compound demonstrates potent in vitro and in vivo activity against a broad range of Gram-positive bacteria, including strains with resistance to other classes of antibiotics. Its unique dual mechanism of action, targeting both transglycosylation and transpeptidation in cell wall synthesis, coupled with its ability to disrupt the bacterial membrane, results in rapid bactericidal activity. The data presented in this guide underscore the potential of this compound as a promising therapeutic agent for the treatment of serious Gram-positive infections. Further clinical development will be crucial to fully elucidate its therapeutic role.

References

Cefilavancin (TD-1792): A Technical Whitepaper on Early-Stage Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefilavancin (TD-1792) is a novel, first-in-class glycopeptide-cephalosporin heterodimer antibiotic developed to address the challenge of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a codrug, it is administered intravenously and subsequently cleaves in the body to release two active antibiotic components: a modified vancomycin and a cephalosporin.[1] This unique structure and mechanism of action have demonstrated potent in vitro and in vivo activity in early-stage research, positioning this compound as a promising candidate for the treatment of serious bacterial infections. This technical guide provides an in-depth summary of the foundational preclinical and early clinical research findings for this compound.

Mechanism of Action

This compound exerts its bactericidal effect through a dual mechanism of action that targets bacterial cell wall synthesis at two distinct points.[2] Being a heterodimer of a glycopeptide and a cephalosporin, it simultaneously inhibits both transglycosylation and transpeptidation, crucial steps in the formation of the peptidoglycan layer of the bacterial cell wall.[3][4] The glycopeptide moiety binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylase enzyme, while the cephalosporin component acylates the active site of penicillin-binding proteins (PBPs), inhibiting the transpeptidase enzyme.[3][5][6] This multivalent mode of action is believed to contribute to its potent activity and may also play a role in mitigating the development of resistance.[4][7] Furthermore, early research suggests that this compound also has the ability to disrupt bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[2]

References

- 1. Treatment of MRSA Infection: Where are We? - Nazli - Current Medicinal Chemistry [rjeid.com]

- 2. In Vitro Activity of TD-1792, a Multivalent Glycopeptide-Cephalosporin Antibiotic, against 377 Strains of Anaerobic Bacteria and 34 Strains of Corynebacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacodynamics of TD-1792, a Novel Glycopeptide-Cephalosporin Heterodimer Antibiotic Used against Gram-Positive Bacte… [ouci.dntb.gov.ua]

- 5. tandfonline.com [tandfonline.com]

- 6. EUCAST: MIC Determination [eucast.org]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Glycopeptide-Cephalosporin Synergy in Cefilavancin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic agents. Cefilavancin (formerly TD-1792) represents a significant advancement in this area, engineered as a glycopeptide-cephalosporin heterodimer to exert a synergistic, dual mechanism of action against the bacterial cell wall.[1][2][3] This technical guide provides a comprehensive investigation into the core of this compound's efficacy: the potent synergy between its two covalently linked antibiotic moieties. It details the molecular mechanisms, presents key preclinical and in vitro quantitative data, outlines the experimental protocols used to verify synergy, and visualizes the complex biological and experimental pathways involved.

Introduction to this compound

This compound is a first-in-class investigational antibiotic developed for the treatment of serious infections caused by Gram-positive bacteria.[3][4] Structurally, it is a codrug, where a modified vancomycin (a glycopeptide) is linked to a novel cephalosporin (a β-lactam).[1] Administered intravenously, this compound is designed to be cleaved in the body into its two active antibiotic components.[1] This innovative approach aims to overcome resistance mechanisms and enhance bactericidal activity, particularly against challenging pathogens such as MRSA, vancomycin-intermediate S. aureus (VISA), and heterogeneous VISA (hVISA).[4][5] Clinical development has progressed to Phase III trials for skin and soft tissue infections.[1][2]

The Dual Mechanism of Action: A Synergistic Assault on Peptidoglycan Synthesis

The enhanced potency of this compound stems from its ability to simultaneously inhibit two sequential and spatially proximate steps in the bacterial peptidoglycan synthesis pathway.[5] Peptidoglycan, an essential component of the bacterial cell wall, provides structural integrity and protects the cell from osmotic lysis.[6] Its synthesis is a complex process occurring in the cytoplasm, at the cell membrane, and in the periplasmic space.[7][8]

The Glycopeptide Moiety: Targeting Precursor Elongation

The vancomycin-like component of this compound acts via the classic glycopeptide mechanism. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, the membrane-anchored peptidoglycan precursor.[4][9][10][11] This binding sterically hinders the subsequent enzymatic reactions—transglycosylation and transpeptidation—which are necessary to incorporate the precursor into the growing peptidoglycan chain.[12] By blocking the substrate, the glycopeptide moiety effectively halts the extension of the glycan strands.

The Cephalosporin Moiety: Targeting Final Cross-Linking

The cephalosporin component targets the final step of cell wall construction: the cross-linking of peptide side chains. This reaction is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs), which are DD-transpeptidases.[13][14] β-lactam antibiotics like cephalosporins are structural analogs of the D-Ala-D-Ala substrate and act by forming a stable, covalent acyl-enzyme intermediate with the PBP active site, thereby inactivating the enzyme.[15] This prevents the formation of a rigid, mesh-like peptidoglycan sacculus, leading to a weakened cell wall and eventual cell death.[13]

The Basis of Synergy

The synergy between the glycopeptide and cephalosporin moieties is rooted in their complementary attacks on the same vital pathway. The cellular targets—Lipid II for the glycopeptide and PBPs for the cephalosporin—are located in close proximity at the site of cell wall synthesis.[5] The proposed synergistic mechanism involves a multi-pronged assault:

-

Dual Inhibition: The hybrid molecule is hypothesized to inhibit both targets simultaneously, creating a more potent blockade of peptidoglycan synthesis than either agent alone.[5]

-

Enhanced PBP Targeting: By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, the glycopeptide component may alter the local architecture of the cell wall synthesis machinery, potentially increasing the accessibility or susceptibility of PBPs to the cephalosporin component. Studies on combining separate glycopeptides and cephalosporins have shown that this combination enhances the antibacterial effect, particularly against resistant MRSA strains.[16]

Quantitative Data on this compound's Potency

The synergistic action of this compound translates into potent in vitro and in vivo activity, often far exceeding that of its constituent antibiotic classes alone.

Table 1: Comparative In Vitro Activity (MIC₉₀) of this compound against Resistant Staphylococci

| Organism/Phenotype | This compound (TD-1792) MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 0.03 | - | [5] |

| Heterogeneous VISA (hVISA) | 0.03 | Vancomycin: 2.0 | [5] |

| VISA, hVISS, VRSA | 0.125 | More active than daptomycin, quinupristin-dalfopristin, and linezolid | [5] |

| Anaerobes & Corynebacterium spp. | 0.25 | 3-7 dilutions more active than vancomycin and daptomycin | [3] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vivo Efficacy of this compound in a Murine Neutropenic Thigh Infection Model

| Compound | Animal Model | Pathogen | Efficacy Endpoint (ED₅₀) | Reference(s) |

|---|---|---|---|---|

| This compound (TD-1792) | Murine Neutropenic Thigh | MRSA | 0.19 mg/kg | [5] |

| Vancomycin | Murine Neutropenic Thigh | MRSA | 8.1 mg/kg | [5] |

ED₅₀: The dose required to achieve a 50% reduction in bacterial burden.

Experimental Protocols for Synergy Investigation

The synergistic interaction between the glycopeptide and cephalosporin moieties is quantitatively assessed using standardized in vitro methods. The two primary assays are the Checkerboard Assay and the Time-Kill Assay.

Checkerboard Broth Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[17][18]

Methodology:

-

Preparation of Antibiotics: Stock solutions of two agents (e.g., a glycopeptide and a cephalosporin) are prepared and serially diluted.

-

Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns) and the second antibiotic is serially diluted along the y-axis (rows).[17][19] This creates a matrix of various concentration combinations. Wells containing single agents and a no-drug growth control are also included.[18]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[17]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[17]

-

Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of an antibiotic (alone or in combination) that visibly inhibits bacterial growth. The FIC index (FICI) is then calculated using the following formula:

FICI = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

Interpretation of FICI Values:

Time-Kill Assay

This dynamic assay assesses the rate and extent of bactericidal activity of antimicrobial agents, alone and in combination, over time.[21]

Methodology:

-

Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (typically 10⁵ to 10⁶ CFU/mL) in flasks of broth medium.[22]

-

Drug Exposure: The antimicrobial agents are added to the flasks at specified concentrations (e.g., 0.5x MIC, 1x MIC). Test conditions include a no-drug growth control and each drug individually, as well as the combination.

-

Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).[22]

-

Enumeration: The samples are serially diluted and plated onto agar. After incubation, the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each condition.

Interpretation:

-

Synergy: Defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specified time point (e.g., 24 hours).[22][23]

-

Bactericidal Activity: Defined as a ≥3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

Visualizing the Core Concepts

To clarify the complex interactions and workflows, the following diagrams illustrate the key pathways and processes.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound - Theravance Biopharma - AdisInsight [adisinsight.springer.com]

- 3. This compound Trihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. What is this compound Trihydrochloride used for? [synapse.patsnap.com]

- 5. Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 7. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 12. Structure, biochemistry and mechanism of action of glycopeptide antibiotics | Semantic Scholar [semanticscholar.org]

- 13. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. emerypharma.com [emerypharma.com]

- 19. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. actascientific.com [actascientific.com]

- 21. emerypharma.com [emerypharma.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Cefilavancin on Bacterial Cell Wall Biosynthesis: A Technical Whitepaper

Disclaimer: As of December 2025, publicly available scientific literature and databases contain no specific information on a compound named "Cefilavancin." The following technical guide is a comprehensive overview of the mechanisms of action of two major classes of antibiotics that the name "this compound" suggests it may belong to: cephalosporins and glycopeptides . This whitepaper will detail their effects on bacterial cell wall biosynthesis, providing researchers, scientists, and drug development professionals with a foundational understanding of these critical antibacterial pathways.

Introduction to Bacterial Cell Wall Biosynthesis

The bacterial cell wall is a vital extracellular layer that provides structural integrity, maintains cell shape, and protects against osmotic lysis.[1][] A key component of the cell wall in most bacteria is peptidoglycan (PG), a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[][3] The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, making it an excellent target for antibiotics.[1][][4]

Potential Mechanisms of Action of this compound

Given its name, "this compound" could plausibly be a cephalosporin or a glycopeptide antibiotic. Both classes inhibit peptidoglycan synthesis, but through distinct mechanisms.

Cephalosporin-like Mechanism: Inhibition of Transpeptidases

Cephalosporins are a subclass of β-lactam antibiotics.[1][5][6] Their primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][5][7][8]

-

Target: Penicillin-Binding Proteins (PBPs), particularly transpeptidases.[7][8][9]

-

Action: The β-lactam ring of cephalosporins mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor.[][5] This allows the antibiotic to bind to the active site of the PBP transpeptidase, leading to the formation of a stable, covalent acyl-enzyme intermediate.[5][8] This inactivation of the enzyme prevents the cross-linking of peptidoglycan chains, weakening the cell wall and ultimately leading to cell lysis.[1][5][8]

Glycopeptide-like Mechanism: Sequestration of Peptidoglycan Precursors

Glycopeptides, such as vancomycin, also inhibit peptidoglycan synthesis but act at an earlier stage.[1][6]

-

Target: The D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of the peptidoglycan precursor, Lipid II.[5][6]

-

Action: Glycopeptides bind with high affinity to the D-Ala-D-Ala residues, sterically hindering the transglycosylation and transpeptidation steps of peptidoglycan synthesis.[1][5][6] This prevents the incorporation of new peptidoglycan subunits into the growing cell wall.

Quantitative Analysis of Bacterial Cell Wall Synthesis Inhibition

The inhibitory activity of antibiotics against bacterial cell wall synthesis can be quantified using various in vitro assays. The following tables present representative data for cephalosporins and glycopeptides against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Antibiotics

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[10][11]

| Antibiotic Class | Representative Drug | Organism | MIC (µg/mL) |

| Cephalosporin | Cefotaxime | Staphylococcus aureus | 4 |

| Escherichia coli | ≤0.25 | ||

| Pseudomonas aeruginosa | 16 | ||

| Glycopeptide | Vancomycin | Staphylococcus aureus | 1 |

| Enterococcus faecalis | 2 | ||

| Streptococcus pneumoniae | ≤0.5 |

Note: MIC values can vary depending on the specific strain and testing methodology.[11][12]

Table 2: PBP Binding Affinity (IC50) of a Representative Cephalosporin

The 50% inhibitory concentration (IC50) in a competitive binding assay indicates the concentration of an antibiotic required to inhibit 50% of the binding of a fluorescent probe to a specific PBP.[13]

| PBP Target (E. coli) | Representative Cephalosporin IC50 (µg/mL) |

| PBP1a | 0.5 |

| PBP1b | 2 |

| PBP2 | 10 |

| PBP3 | 0.1 |

| PBP4 | >100 |

| PBP5/6 | >100 |

Lower IC50 values indicate higher binding affinity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution is a standard method for determining MICs.[14]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.

-

Antibiotic Dilution Series: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]

Penicillin-Binding Protein (PBP) Competition Assay

Method: This assay measures the ability of a test compound to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to PBPs.[13][15][16]

-

Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.

-

Competition Reaction: The membrane preparation is incubated with varying concentrations of the test antibiotic.

-

Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the reaction mixture and incubated to label the PBPs that are not bound by the test antibiotic.

-

SDS-PAGE and Visualization: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled PBPs are visualized using a fluorescence imager.

-

Quantification: The intensity of the fluorescent bands is quantified. The IC50 value is calculated as the concentration of the test antibiotic that reduces the fluorescence intensity by 50%.[13]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key pathways and inhibitory mechanisms discussed.

Caption: Overview of the Peptidoglycan Biosynthesis Pathway.

Caption: Mechanism of Action of Cephalosporin Antibiotics.

Caption: Mechanism of Action of Glycopeptide Antibiotics.

Caption: Experimental Workflow for PBP Competition Assay.

Mechanisms of Resistance

Bacteria have evolved various mechanisms to resist the effects of cell wall synthesis inhibitors.[17][18][19]

-

For β-lactams (Cephalosporins):

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[7][17][19]

-

Target Modification: Alterations in the structure of PBPs that reduce the binding affinity of β-lactam antibiotics.[6][7][18]

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria that limit antibiotic entry.[7][17]

-

Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[17][18]

-

-

For Glycopeptides:

-

Target Modification: Alteration of the peptidoglycan precursor target from D-Ala-D-Ala to D-Ala-D-Lactate or D-Ala-D-Serine, which reduces the binding affinity of glycopeptides.[19] This is the primary mechanism of vancomycin resistance in enterococci (VRE) and staphylococci (VRSA).

-

Conclusion

While specific data on "this compound" is not currently available, this technical guide provides a thorough framework for understanding its potential mechanisms of action based on its nomenclature. By targeting the essential process of bacterial cell wall biosynthesis, cephalosporins and glycopeptides remain cornerstones of antibacterial therapy. A comprehensive understanding of their mechanisms, the methods used to quantify their activity, and the ways in which bacteria develop resistance is crucial for the ongoing development of new and effective antimicrobial agents. Future research will be necessary to elucidate the precise mechanism of action and spectrum of activity of this compound, should it be a novel compound entering the scientific literature.

References

- 1. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 5. resources.biomol.com [resources.biomol.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Mechanisms of resistance to cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptidoglycan Transpeptidase Inhibition in Pseudomonas aeruginosa and Escherichia coli by Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idexx.com [idexx.com]

- 11. idstewardship.com [idstewardship.com]

- 12. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 13. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmahealthsciences.net [pharmahealthsciences.net]

- 15. bmglabtech.com [bmglabtech.com]

- 16. researchgate.net [researchgate.net]

- 17. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 18. infectionsinsurgery.org [infectionsinsurgery.org]

- 19. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Cefilavancin Biofilm Disruption: A Methodological Guide

This document outlines a comprehensive framework for conducting preliminary studies on the biofilm disruption capabilities of Cefilavancin. In the absence of publicly available data specific to this compound, this guide draws upon established methodologies and data from studies of other lipoglycopeptide antibiotics with known anti-biofilm properties, such as dalbavancin, oritavancin, and telavancin. The protocols and data presentation formats described herein provide a robust starting point for the evaluation of this compound's efficacy against bacterial biofilms.

Quantitative Data Presentation

A crucial aspect of assessing an antimicrobial's anti-biofilm potential is the clear and concise presentation of quantitative data. The following tables summarize key parameters for related lipoglycopeptide antibiotics against common biofilm-forming pathogens, primarily Staphylococcus aureus and Staphylococcus epidermidis. These tables can serve as templates for presenting data from future studies on this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Inhibitory Concentrations (MBIC) of Lipoglycopeptides against Staphylococcal Strains

| Antibiotic | Bacterial Strain | MIC (μg/mL) | MBIC (μg/mL) | Fold Increase (MBIC/MIC) | Reference |

| Dalbavancin | S. aureus (MRSA) | 0.06 - 0.125 | 0.5 - 1 | 4 - 16.7 | [1] |

| Dalbavancin | S. epidermidis | 0.094 | 2 | 21.3 | [1] |

| Telavancin | S. aureus (MSSA) | 0.12 - 0.25 | ≤ 0.06 - 0.12 | ≤ 1 | [2] |

| Telavancin | S. aureus (MRSA) | 0.25 - 0.5 | 0.12 - 0.25 | ≤ 1 | [2] |

| Oritavancin | S. aureus (MRSA) | 0.03 | 0.06 | 2 | [3] |

| Oritavancin | S. epidermidis (MRSE) | 0.06 | 0.12 | 2 | [3] |

Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of Lipoglycopeptides against Pre-formed Staphylococcal Biofilms

| Antibiotic | Bacterial Strain | Biofilm Age (hours) | MBEC (μg/mL) | Reference |

| Oritavancin | S. aureus (MSSA, MRSA, VRSA) | 24 | 0.5 - 8 | [4][5] |

| Telavancin | S. aureus (MSSA, MRSA) | Not Specified | 0.125 - 2 | [6][7] |

| Vancomycin (comparator) | S. aureus | Not Specified | ≥ 512 | [6][7] |

| Dalbavancin | S. aureus (MRSA) | 6 - 9 | 8 - 32 | [8] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are key experimental protocols adapted from studies on related lipoglycopeptides.

2.1. Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the initial formation of a biofilm.

-

Apparatus and Materials: 96-well polystyrene microtiter plates, bacterial cultures, appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose), this compound stock solution, crystal violet stain, ethanol/acetic acid for destaining, microplate reader.

-

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in the growth medium.

-

Dispense serial dilutions of this compound into the wells of the microtiter plate.

-

Add the bacterial inoculum to each well. Include positive (bacteria without antibiotic) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C) to allow for biofilm formation.

-

After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.

-

Wash away the excess stain and allow the plates to dry.

-

Solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The MBIC is determined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in biofilm formation compared to the positive control[9].

-

2.2. Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

-